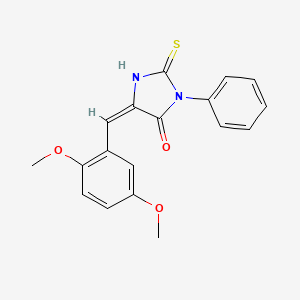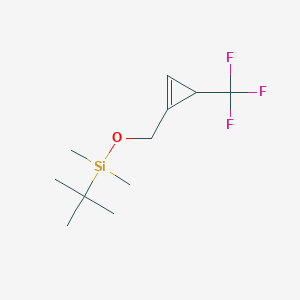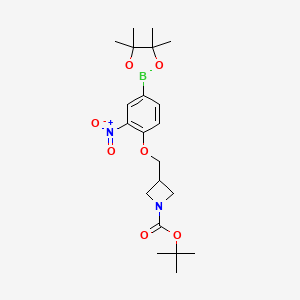
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt is a compound that features a phthalimide group (1,3-dioxoisoindolin-2-yl) linked to a polyethylene glycol (PEG) chain terminated with an amine group, and it is stabilized as a trifluoroacetic acid (TFA) salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group can be synthesized by the condensation reaction of an aromatic primary amine with a maleic anhydride derivative.
Attachment of PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction where the amine group of PEG reacts with the phthalimide.
Formation of TFA Salt: The final step involves the formation of the TFA salt by reacting the amine-terminated PEG-phthalimide with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation Reactions: Using large reactors to facilitate the condensation of aromatic primary amines with maleic anhydride derivatives.
Continuous Flow Systems: Employing continuous flow systems for the nucleophilic substitution reaction to attach the PEG chain.
Purification and Crystallization: Utilizing advanced purification techniques such as crystallization and chromatography to obtain high-purity TFA salt.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The phthalimide group can be involved in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve organic solvents like dichloromethane.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: Decomposition products including phthalic acid and PEG.
Oxidation and Reduction: Oxidized or reduced forms of the phthalimide group.
Aplicaciones Científicas De Investigación
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt involves:
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide Derivatives: Compounds like N-substituted phthalimides.
PEGylated Compounds: Molecules with PEG chains attached to various functional groups.
Uniqueness
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt is unique due to its combination of a phthalimide group and a PEG chain, which imparts both stability and solubility, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C12H14N2O4 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
2-[2-(2-aminoethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C12H14N2O4/c13-5-6-17-7-8-18-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8,13H2 |
Clave InChI |
PAVWNPJFQPZKEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)


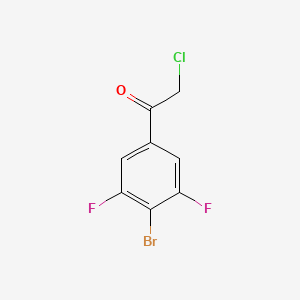
![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)
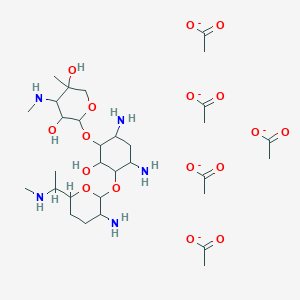
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
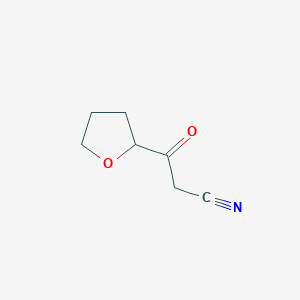

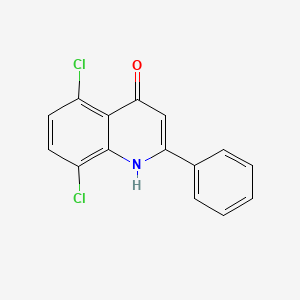
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
